molecular formula C15H17ClN2O B1289163 2-Amino-N,3-diphenylpropanamide hydrochloride CAS No. 857770-81-1

2-Amino-N,3-diphenylpropanamide hydrochloride

Cat. No. B1289163
M. Wt: 276.76 g/mol
InChI Key: NGVUUNWHDQPQKF-UHFFFAOYSA-N
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Description

The compound "2-Amino-N,3-diphenylpropanamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of similar amide derivatives. For instance, the synthesis of enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives is described, which shares a similar structure to the compound of interest . Additionally, the synthesis of other related compounds such as (±)-3-amino-2,2-dimethyl-1,3-diphenylpropan-1-ol , 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol , and 2-[N-(ethyl)-(N-beta-hydroxyethyl)]aminoethyl 2,2-diphenylpropionate are also discussed, indicating a broader interest in diphenylpropanamide derivatives in the literature.

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that typically start with a common intermediate. For example, the synthesis of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives involves amide formation using Vilsmeier reagent . Another synthesis route for (±)-3-amino-2,2-dimethyl-1,3-diphenylpropan-1-ol starts from a β-hydroxy oxime and involves diastereoselective reduction . The synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol is described as a five-step procedure starting from cinnamic acid, with a total yield of 62.7% . These methods could potentially be adapted for the synthesis of "2-Amino-N,3-diphenylpropanamide hydrochloride" by altering the starting materials or reaction conditions.

Molecular Structure Analysis

While the exact molecular structure of "2-Amino-N,3-diphenylpropanamide hydrochloride" is not provided, the structures of similar compounds suggest that the compound would likely contain an amide functional group attached to a diphenylpropane backbone, with an amino group and a hydrochloride salt form. The presence of phenyl groups could influence the compound's electronic properties and steric hindrance, affecting its reactivity and physical properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include amide formation, diastereoselective reduction, alkylation, and reductive amination . These reactions are fundamental in organic synthesis and could be relevant to the synthesis of "2-Amino-N,3-diphenylpropanamide hydrochloride". The reactivity of the amide group and the influence of the diphenyl moiety would be important considerations in predicting the compound's behavior in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Amino-N,3-diphenylpropanamide hydrochloride" can be inferred from related compounds. Amide derivatives often have higher melting points and boiling points due to strong intermolecular hydrogen bonding . The presence of the hydrochloride salt could increase the compound's solubility in polar solvents. The diphenyl groups could contribute to the compound's lipophilicity, potentially affecting its biological activity and pharmacokinetics .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-N,3-diphenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O.ClH/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13;/h1-10,14H,11,16H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVUUNWHDQPQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N,3-diphenylpropanamide hydrochloride

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